Cas no 251093-34-2 ((1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol)

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol 化学的及び物理的性質
名前と識別子
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- (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol
- Benzenemethanol, α-[(1R)-1-[bis(phenylmethyl)amino]ethyl]-, (αS)-
- (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol
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- インチ: 1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1
- InChIKey: BOZCOAZLVQXGKP-AUSIDOKSSA-N
- SMILES: N(CC1C=CC=CC=1)(CC1C=CC=CC=1)[C@H](C)[C@H](C1C=CC=CC=1)O
じっけんとくせい
- 密度みつど: 1.108±0.06 g/cm3(Predicted)
- Boiling Point: 475.5±33.0 °C(Predicted)
- 酸度系数(pKa): 13.88±0.20(Predicted)
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D417545-5mg |
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol |
251093-34-2 | 5mg |
$138.00 | 2023-05-18 | ||
TRC | D417545-50mg |
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol |
251093-34-2 | 50mg |
$1137.00 | 2023-05-18 | ||
TRC | D417545-25mg |
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol |
251093-34-2 | 25mg |
$586.00 | 2023-05-18 | ||
TRC | D417545-100mg |
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol |
251093-34-2 | 100mg |
$2124.00 | 2023-05-18 | ||
TRC | D417545-1mg |
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol |
251093-34-2 | 1mg |
$110.00 | 2023-05-18 |
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanolに関する追加情報
Comprehensive Overview of (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol (CAS No. 251093-34-2): Properties, Applications, and Industry Insights
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol (CAS No. 251093-34-2) is a chiral organic compound with significant relevance in pharmaceutical and chemical research. Its unique stereochemistry, marked by the (1S,2R) configuration, makes it a valuable intermediate in the synthesis of optically active molecules. The compound's structure features a phenyl group and a dibenzylamino moiety, which contribute to its versatility in asymmetric catalysis and drug development. Researchers frequently search for "chiral building blocks" or "stereoselective synthesis"—topics where this compound plays a pivotal role.
In recent years, the demand for enantiomerically pure compounds has surged, driven by advancements in precision medicine and green chemistry. (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol aligns with these trends, as its chiral centers enable the production of therapeutics with reduced side effects. Google Trends data highlights growing queries like "chiral catalysts in drug synthesis" and "sustainable asymmetric reactions," underscoring the compound's modern applicability. Its CAS No. 251093-34-2 is often cited in patents related to neuropharmacology and enzyme inhibition, further emphasizing its industrial importance.
The synthesis of (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol typically involves reductive amination or resolution techniques, methods frequently discussed in academic forums. Users searching for "how to optimize chiral amine synthesis" or "benzyl protection strategies" will find this compound's workflow insightful. Its propanol backbone also allows derivatization into ligands for metal-catalyzed reactions, a hot topic in cross-coupling chemistry. Notably, the compound's logP and hydrogen bonding capacity make it a candidate for QSAR studies, another trending research area.
From a commercial perspective, suppliers of CAS No. 251093-34-2 often highlight its high enantiomeric excess (ee) and scalability—key factors for industries prioritizing cost-effective chiral synthesis. Regulatory compliance is another frequent query; this compound is classified as non-hazardous under standard safety protocols, aligning with REACH and FDA guidelines. Its stability under ambient conditions also addresses common concerns about "storage of amino alcohols," a practical consideration for lab managers.
Looking ahead, (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol is poised to gain traction in AI-driven drug discovery, where its structural features could train algorithms for de novo molecular design. As the scientific community explores "machine learning in organic chemistry," this compound's well-documented properties offer a robust dataset for predictive modeling. Its intersection with biocatalysis—another trending niche—further cements its role in next-generation research.
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